molecular formula C15H16N4O B10959790 (2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclopentanone

(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclopentanone

Cat. No.: B10959790
M. Wt: 268.31 g/mol
InChI Key: ZSHIGUKICJFMHP-DSOJMZEYSA-N
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Description

(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclopentanone is a synthetic organic compound characterized by its unique structure, which includes a cyclopentanone core with two pyrazole groups attached via methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclopentanone typically involves the condensation of cyclopentanone with 1-methyl-1H-pyrazole-3-carbaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylene bridges between the cyclopentanone and pyrazole groups. The reaction is usually conducted in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclopentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The pyrazole groups can participate in substitution reactions, where electrophiles or nucleophiles replace hydrogen atoms on the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various electrophiles and nucleophiles, depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives where the carbonyl group is reduced to a hydroxyl group.

    Substitution: Substituted pyrazole derivatives with different functional groups attached to the pyrazole rings.

Scientific Research Applications

(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclopentanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of (2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclopentanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclohexanone: Similar structure but with a cyclohexanone core instead of cyclopentanone.

    (2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cycloheptanone: Similar structure but with a cycloheptanone core instead of cyclopentanone.

    1,3-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]indane: Similar structure but with an indane core instead of cyclopentanone.

Uniqueness

(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclopentanone is unique due to its specific cyclopentanone core, which imparts distinct chemical and physical properties compared to its analogs with different core structures

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

(2Z,5E)-2,5-bis[(1-methylpyrazol-3-yl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C15H16N4O/c1-18-7-5-13(16-18)9-11-3-4-12(15(11)20)10-14-6-8-19(2)17-14/h5-10H,3-4H2,1-2H3/b11-9-,12-10+

InChI Key

ZSHIGUKICJFMHP-DSOJMZEYSA-N

Isomeric SMILES

CN1C=CC(=N1)/C=C/2\CC/C(=C/C3=NN(C=C3)C)/C2=O

Canonical SMILES

CN1C=CC(=N1)C=C2CCC(=CC3=NN(C=C3)C)C2=O

Origin of Product

United States

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